4-(Pyrrolidinomethyl)benzophenone
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Overview
Description
4-(Pyrrolidinomethyl)benzophenone is an organic compound with the molecular formula C18H19NO. It is also known as phenyl(4-(pyrrolidin-1-ylmethyl)phenyl)methanone. This compound is characterized by the presence of a benzophenone core structure substituted with a pyrrolidinomethyl group. It is primarily used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzophenone derivatives, which include 4-(pyrrolidinomethyl)benzophenone, have shown endocrine-disrupting effects .
Mode of Action
Benzophenone derivatives have been linked to several adverse health effects due to their endocrine-disrupting properties .
Biochemical Pathways
Benzophenone derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Preparation Methods
The synthesis of 4-(Pyrrolidinomethyl)benzophenone can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzophenone with pyrrolidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation: This method involves the acylation of benzene with a pyrrolidinomethyl ketone in the presence of a Lewis acid catalyst.
Pd-Catalyzed Cross-Coupling: This method involves the coupling of a substituted phenyl boronic acid with an anhydride in the presence of a palladium catalyst.
Industrial production methods often involve large-scale adaptations of these laboratory techniques, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-(Pyrrolidinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
4-(Pyrrolidinomethyl)benzophenone can be compared with other similar compounds, such as:
4-Chloro-4’-pyrrolidinomethyl benzophenone: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.
4-Cyano-4’-pyrrolidinomethyl benzophenone:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSFRKNYZQYHSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642728 |
Source
|
Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-89-8 |
Source
|
Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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